Cas no 1506588-52-8 (O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine)

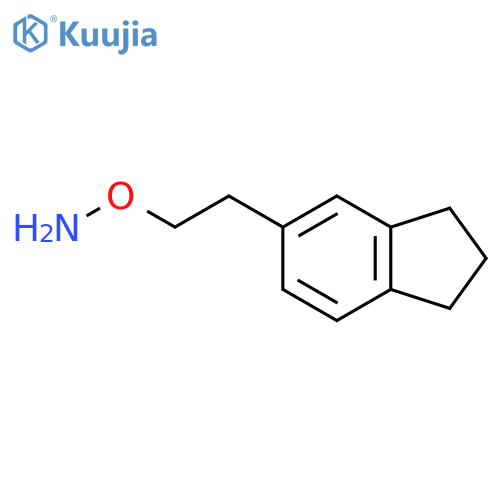

1506588-52-8 structure

商品名:O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine

O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine

- EN300-1747682

- 1506588-52-8

- O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine

-

- インチ: 1S/C11H15NO/c12-13-7-6-9-4-5-10-2-1-3-11(10)8-9/h4-5,8H,1-3,6-7,12H2

- InChIKey: PMMWXEVYSOCYSI-UHFFFAOYSA-N

- ほほえんだ: O(CCC1C=CC2=C(C=1)CCC2)N

計算された属性

- せいみつぶんしりょう: 177.115364102g/mol

- どういたいしつりょう: 177.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1747682-2.5g |

O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine |

1506588-52-8 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1747682-0.1g |

O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine |

1506588-52-8 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1747682-0.05g |

O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine |

1506588-52-8 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1747682-0.5g |

O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine |

1506588-52-8 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1747682-1g |

O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine |

1506588-52-8 | 1g |

$1172.0 | 2023-09-20 | ||

| Enamine | EN300-1747682-1.0g |

O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine |

1506588-52-8 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1747682-0.25g |

O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine |

1506588-52-8 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1747682-5.0g |

O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine |

1506588-52-8 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1747682-10.0g |

O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine |

1506588-52-8 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1747682-5g |

O-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]hydroxylamine |

1506588-52-8 | 5g |

$3396.0 | 2023-09-20 |

O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

1506588-52-8 (O-2-(2,3-dihydro-1H-inden-5-yl)ethylhydroxylamine) 関連製品

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬